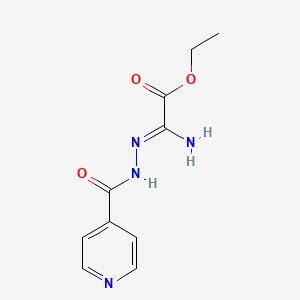
Ethyl imino(2-isonicotinoylhydrazino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl imino(2-isonicotinoylhydrazino)acetate is a complex organic compound with the molecular formula C10H12N4O3. It contains several functional groups, including an ester, an amidine derivative, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imino(2-isonicotinoylhydrazino)acetate typically involves the condensation of ethyl acetoacetate with isonicotinic acid hydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and ethanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl imino(2-isonicotinoylhydrazino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amidine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl imino(2-isonicotinoylhydrazino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of ethyl imino(2-isonicotinoylhydrazino)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent with a similar hydrazine functional group.
Ethyl acetoacetate: A precursor in the synthesis of ethyl imino(2-isonicotinoylhydrazino)acetate.
Hydroquinoline derivatives: Compounds with similar heterocyclic structures and potential biological activities
Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
ethyl (2Z)-2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H12N4O3/c1-2-17-10(16)8(11)13-14-9(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,11,13)(H,14,15) |
InChI Key |
QAOOUHZLAOUNES-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)C1=CC=NC=C1)/N |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















